Cas no 1697917-23-9 (4-(2-bromo-3-nitrophenyl)butan-2-one)
4-(2-bromo-3-nitrophenyl)butan-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(2-bromo-3-nitrophenyl)butan-2-one
- 1697917-23-9
- EN300-1911914
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- Inchi: 1S/C10H10BrNO3/c1-7(13)5-6-8-3-2-4-9(10(8)11)12(14)15/h2-4H,5-6H2,1H3
- InChI Key: SYFLRWZHIWKPGY-UHFFFAOYSA-N
- SMILES: BrC1C(=CC=CC=1CCC(C)=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 270.98441g/mol
- Monoisotopic Mass: 270.98441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 62.9Ų
4-(2-bromo-3-nitrophenyl)butan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1911914-0.05g |
4-(2-bromo-3-nitrophenyl)butan-2-one |
1697917-23-9 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1911914-0.1g |
4-(2-bromo-3-nitrophenyl)butan-2-one |
1697917-23-9 | 0.1g |
$615.0 | 2023-09-17 | ||
| Enamine | EN300-1911914-0.25g |
4-(2-bromo-3-nitrophenyl)butan-2-one |
1697917-23-9 | 0.25g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1911914-0.5g |
4-(2-bromo-3-nitrophenyl)butan-2-one |
1697917-23-9 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1911914-1.0g |
4-(2-bromo-3-nitrophenyl)butan-2-one |
1697917-23-9 | 1g |
$1214.0 | 2023-06-01 | ||
| Enamine | EN300-1911914-2.5g |
4-(2-bromo-3-nitrophenyl)butan-2-one |
1697917-23-9 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1911914-5.0g |
4-(2-bromo-3-nitrophenyl)butan-2-one |
1697917-23-9 | 5g |
$3520.0 | 2023-06-01 | ||
| Enamine | EN300-1911914-10.0g |
4-(2-bromo-3-nitrophenyl)butan-2-one |
1697917-23-9 | 10g |
$5221.0 | 2023-06-01 | ||
| Enamine | EN300-1911914-1g |
4-(2-bromo-3-nitrophenyl)butan-2-one |
1697917-23-9 | 1g |
$699.0 | 2023-09-17 | ||
| Enamine | EN300-1911914-5g |
4-(2-bromo-3-nitrophenyl)butan-2-one |
1697917-23-9 | 5g |
$2028.0 | 2023-09-17 |
4-(2-bromo-3-nitrophenyl)butan-2-one Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-(2-bromo-3-nitrophenyl)butan-2-one
Comprehensive Overview of 4-(2-bromo-3-nitrophenyl)butan-2-one (CAS No. 1697917-23-9): Properties, Applications, and Industry Insights
4-(2-bromo-3-nitrophenyl)butan-2-one (CAS No. 1697917-23-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This bromo-nitrophenyl derivative exhibits unique structural features, making it a valuable intermediate in synthetic chemistry. With the growing demand for nitrogen-containing heterocycles and halogenated aromatic compounds, this molecule has become a focal point for researchers exploring novel drug candidates and functional materials.
The compound's molecular structure combines a nitrophenyl group with a butanone moiety, creating a versatile scaffold for further chemical modifications. Recent studies highlight its potential in developing kinase inhibitors and antimicrobial agents, aligning with current industry trends toward targeted therapies. The presence of both bromine and nitro functional groups offers multiple sites for nucleophilic substitution reactions, a property that synthetic chemists frequently exploit in structure-activity relationship (SAR) studies.
In the context of green chemistry advancements, researchers are particularly interested in optimizing synthesis routes for 4-(2-bromo-3-nitrophenyl)butan-2-one to reduce environmental impact. Modern catalytic methods and flow chemistry techniques are being investigated to improve the compound's production efficiency. These developments respond to the pharmaceutical industry's push for sustainable synthetic pathways, a topic frequently searched in academic databases and patent literature.
Analytical characterization of CAS 1697917-23-9 typically involves advanced techniques such as HPLC-MS and NMR spectroscopy. The compound's distinct spectral signatures facilitate its identification in complex reaction mixtures, addressing a common challenge in process chemistry quality control. Recent publications have detailed its crystalline properties through X-ray diffraction studies, providing valuable data for cocrystal engineering applications in drug formulation.
The commercial availability of 4-(2-bromo-3-nitrophenyl)butan-2-one through specialty chemical suppliers has expanded its accessibility to research institutions. This availability supports the compound's growing role in high-throughput screening programs, particularly in fragment-based drug discovery. Market analysis indicates rising demand for such building block molecules in medicinal chemistry, correlating with increased patent filings containing this structural motif.
From a regulatory perspective, proper handling and storage of nitrophenyl compounds remain essential considerations in laboratory settings. While not classified as hazardous under standard protocols, researchers emphasize appropriate personal protective equipment (PPE) when working with this material. These safety aspects frequently appear in chemical database queries and material safety data sheet (MSDS) searches by laboratory professionals.
Emerging applications of CAS 1697917-23-9 extend beyond pharmaceuticals into materials science. Its potential as a precursor for organic electronic materials is being explored, particularly in developing charge-transport layers for optoelectronic devices. This interdisciplinary relevance makes the compound a subject of interest in convergence research initiatives, bridging chemistry with materials engineering.
The stability profile of 4-(2-bromo-3-nitrophenyl)butan-2-one under various conditions has been systematically studied, with findings published in several physical chemistry journals. These investigations provide crucial data for process optimization in industrial-scale synthesis. The compound's shelf life and degradation pathways represent additional focus areas for quality assurance specialists in fine chemical manufacturing.
In academic circles, synthetic methodologies employing bromo-nitrophenyl intermediates like this compound frequently appear in graduate-level organic chemistry curricula. Its transformation into various heterocyclic systems serves as excellent teaching examples for named reactions and multi-step synthesis strategies. Educational resources highlighting these applications consistently rank highly in search engine results for advanced organic chemistry concepts.
Looking forward, the scientific community anticipates expanded utilization of 4-(2-bromo-3-nitrophenyl)butan-2-one in combinatorial chemistry libraries and drug discovery platforms. With increasing interest in fragment-based drug design and molecular hybridization approaches, this compound's strategic importance in medicinal chemistry is expected to grow substantially in coming years.
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